molecular formula C15H14BrClN2OS3 B11077020 2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11077020
M. Wt: 449.8 g/mol
InChI Key: VXOIMDLRAYWZKQ-UHFFFAOYSA-N
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Description

2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a complex organic compound that features a thiazolidine ring, a brominated thiophene, and a chlorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a thiourea derivative with an α-halo ketone under basic conditions.

    Bromination of Thiophene: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The brominated thiophene is then coupled with the thiazolidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Introduction of the Chloromethoxyphenyl Group: This step involves the nucleophilic substitution reaction where the thiazolidine derivative reacts with 3-chloro-4-methoxyphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or halogenated aromatic rings, converting them to amines or dehalogenated products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenated aromatic rings can be substituted using nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dehalogenated aromatic compounds.

    Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s potential biological activity, such as antimicrobial or anticancer properties, is of significant interest. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising leads in drug discovery.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and chlorine atoms, along with the methoxy group, provides unique electronic and steric properties

This detailed overview should provide a comprehensive understanding of 2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H14BrClN2OS3

Molecular Weight

449.8 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C15H14BrClN2OS3/c1-20-11-3-2-9(8-10(11)17)18-15(21)19-6-7-22-14(19)12-4-5-13(16)23-12/h2-5,8,14H,6-7H2,1H3,(H,18,21)

InChI Key

VXOIMDLRAYWZKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N2CCSC2C3=CC=C(S3)Br)Cl

Origin of Product

United States

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